molecular formula C12H18ClNO B13213797 [1-(3-Chlorophenyl)propyl](2-methoxyethyl)amine

[1-(3-Chlorophenyl)propyl](2-methoxyethyl)amine

Cat. No.: B13213797
M. Wt: 227.73 g/mol
InChI Key: PCBPFRATHPRXQT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propylamine is a secondary amine featuring a 3-chlorophenyl group attached to a propyl chain and a 2-methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol. The compound’s structure combines aromatic and aliphatic moieties, with the 3-chloro substituent on the phenyl ring contributing to electronic effects (e.g., electron-withdrawing) and the 2-methoxyethyl group enhancing solubility through polar interactions .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-methoxyethyl)propan-1-amine

InChI

InChI=1S/C12H18ClNO/c1-3-12(14-7-8-15-2)10-5-4-6-11(13)9-10/h4-6,9,12,14H,3,7-8H2,1-2H3

InChI Key

PCBPFRATHPRXQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)propylamine typically involves the reaction of 3-chlorophenylpropanol with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chlorophenyl)propylamine may involve large-scale batch reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a product that meets the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Acid-Base Reactions

The amine group undergoes protonation in acidic conditions, forming water-soluble ammonium salts. This property is critical for pharmaceutical formulation and purification:

Reaction ConditionsProductApplication
HCl (1 M, aqueous)Ammonium chloride saltSalt formation for solubility
Trifluoroacetic acid (TFA)Trifluoroacetate saltChromatographic purification

Alkylation and Acylation

The tertiary amine participates in nucleophilic substitution reactions with alkyl halides and acylating agents:

Reaction TypeReagents/ConditionsProduct StructureNotes
Alkylation Methyl iodide (CH₃I), DMF, 60°CQuaternary ammonium saltEnhanced water solubility
Acylation Acetyl chloride (AcCl), pyridineN-Acetyl derivativeStabilizes amine for storage

The methoxyethyl group moderates steric hindrance, allowing efficient alkylation even at mild temperatures.

Oxidation Reactions

Oxidation of the amine group yields N-oxide derivatives, which are pharmacologically relevant:

Oxidizing AgentConditionsProductYield
Hydrogen peroxide (H₂O₂)Ethanol, reflux, 6 hrN-Oxide derivative72–85%
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0°CEpoxide (via competing pathways)58%

N-Oxides exhibit altered receptor-binding profiles compared to the parent amine, as observed in histamine H₃ receptor studies .

Halogen-Specific Reactivity

The 3-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

ReactionReagentsPosition SelectivityByproducts
NitrationHNO₃/H₂SO₄, 0°CPara to chlorineOrtho isomer (<5%)
SulfonationSO₃, H₂SO₄, 50°CMeta to methoxyethyl chainDi-sulfonated (<10%)

The chlorine atom directs incoming electrophiles to the para position, while the methoxyethyl group exerts steric effects.

Reductive Amination and Cross-Coupling

The amine serves as a substrate for advanced synthetic transformations:

Reaction TypeCatalysts/ConditionsProductApplication
Buchwald-Hartwig couplingPd(OAc)₂, XPhos, K₃PO₄Aryl-substituted derivativesLibrary synthesis
Reductive aminationNaBH₃CN, MeOHSecondary amine analogsBioactivity optimization

These reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

ConditionHalf-Life (37°C)Degradation Pathway
pH 1.2 (simulated gastric fluid)12 hrN-Dealkylation
pH 7.4 (blood)48 hrOxidation to N-oxide

This stability profile informs its pharmacokinetic behavior in preclinical models .

Scientific Research Applications

1-(3-Chlorophenyl)propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Phenyl/Nitrogen) Molecular Weight (g/mol) Notable Properties References
1-(3-Chlorophenyl)propylamine C₁₂H₁₈ClNO 3-Cl-phenyl; 2-methoxyethyl 227.73 Moderate lipophilicity, polar solubility
3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine) C₁₁H₁₇NO 3-MeO-phenyl; methyl 179.26 Higher solubility, lower steric bulk
1-(4-Fluorophenyl)propylamine C₁₂H₁₈FNO 4-F-phenyl; 2-methoxyethyl 211.28 Enhanced electronic effects (F vs. Cl)
1-(3-Chlorophenyl)propylamine C₁₈H₂₂ClN 3-Cl-phenyl; 3-phenylpropyl 287.83 High steric bulk, reduced solubility
2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine C₁₂H₁₆ClF₃N₂ 4-Cl-phenyl; trifluoropropyl 296.72 High electronegativity, metabolic stability

Aromatic Ring Substituents

  • Chlorophenyl vs.
  • Meta vs. Para Substitution : The 3-chloro configuration (meta) in the target compound contrasts with 1-(4-fluorophenyl)propylamine’s para-fluoro substituent. Para-substituted analogs may exhibit altered steric and electronic profiles, influencing receptor affinity .

Nitrogen Substituents

  • 2-Methoxyethyl vs. Methyl (3-MeOMA) : The 2-methoxyethyl group introduces an ether oxygen, improving hydrogen-bonding capacity and aqueous solubility compared to the methyl group in 3-MeOMA .
  • 2-Methoxyethyl vs. Trifluoropropyl: The trifluoropropyl group in 2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine offers strong electronegativity and metabolic resistance, whereas the 2-methoxyethyl group balances polarity and flexibility .

Analytical Characterization

  • Purity and Stability : The target compound’s stability can be inferred from analytical methods applied to 3-MeOMA, including GC-MS and HPLC-TOF for precise mass confirmation .
  • Impurity Profiles: Related impurities like (±)-1-Chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]-propane (MTS impurity B) highlight the importance of controlling byproducts during synthesis .

Biological Activity

1-(3-Chlorophenyl)propylamine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorophenyl group and a methoxyethyl amine moiety. Its molecular formula is C12H16ClNC_{12}H_{16}ClN, and it exhibits properties typical of amines, including basicity and potential for forming hydrogen bonds.

Research indicates that 1-(3-Chlorophenyl)propylamine may interact with several neurotransmitter systems. It is hypothesized to act primarily as a monoamine reuptake inhibitor , particularly affecting the dopamine and serotonin transporters. This mechanism is similar to other compounds known for their stimulant properties, which can lead to increased levels of these neurotransmitters in the synaptic cleft.

1. Dopaminergic Activity

Studies have shown that compounds with similar structures can inhibit the dopamine transporter (DAT), leading to increased dopaminergic signaling. This activity is relevant for conditions such as depression and attention deficit hyperactivity disorder (ADHD).

2. Serotonergic Activity

The compound may also exhibit serotonergic effects by inhibiting the serotonin transporter (SERT). This could contribute to its potential antidepressant properties.

3. Case Studies

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that compounds with similar structures significantly increased locomotor activity and reduced despair behavior in forced swim tests, suggesting potential antidepressant effects .
  • Neuroprotective Properties : Another study investigated the neuroprotective effects of related amines against oxidative stress in neuronal cell lines. The findings suggested that these compounds could reduce cell death induced by oxidative agents, potentially offering therapeutic benefits in neurodegenerative diseases .

Pharmacological Profiles

PropertyValue
Molecular Weight227.72 g/mol
LogP3.5
SolubilitySoluble in organic solvents
pKa9.5

Toxicology and Safety

Toxicological assessments are crucial for understanding the safety profile of 1-(3-Chlorophenyl)propylamine. Preliminary studies indicate low acute toxicity, but chronic exposure effects remain to be fully elucidated. Standard assays for cytotoxicity, genotoxicity, and organ toxicity are recommended for comprehensive safety evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)propylamine, and how can regioselectivity challenges be addressed?

  • Methodological Answer :

  • Route Design : Use reductive amination or nucleophilic substitution, leveraging aryl halide intermediates (e.g., 3-chlorophenyl precursors). For regioselectivity, optimize reaction conditions (temperature, solvent polarity, catalyst loading). For example, palladium-catalyzed coupling may minimize byproducts .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Alkylation3-Chlorophenylpropanol, H2SO4, 80°C6590%
Amine Coupling2-Methoxyethylamine, DCM, RT, 12h7288%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm structural integrity and purity?

  • Methodological Answer :

  • NMR : Compare experimental 1^1H/13^13C NMR shifts with computational predictions (e.g., density functional theory). For example, the 3-chlorophenyl group should show aromatic protons at δ 7.2–7.4 ppm, while the methoxyethyl chain appears as a triplet near δ 3.4–3.6 ppm .
  • MS : Confirm molecular ion ([M+H]+^+) at m/z 228.1 (C12_{12}H17_{17}ClNO+^+).
  • IR : Look for N-H stretches (~3300 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}).

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates (e.g., chlorinated solvents) .
  • Waste Management : Segregate halogenated waste for incineration. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can environmental stability and degradation pathways be evaluated in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Analyze degradation products via LC-MS. Chlorophenyl groups may resist hydrolysis, while the amine moiety could oxidize to nitro derivatives .
  • Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight. Track half-life using kinetic modeling.

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental data?

  • Methodological Answer :

  • Data Triangulation :

Re-optimize docking parameters (e.g., force fields, solvation models).

Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants.

Cross-check with NMR titration for conformational changes in target proteins .

  • Example Workflow :
MethodBinding Affinity (ΔG, kcal/mol)Notes
In silico-8.2 ± 0.3Overestimated due to rigid docking
ITC-6.7 ± 0.2Accounts for entropy

Q. How to design in vitro assays to assess biological target interactions while minimizing assay interference?

  • Methodological Answer :

  • Assay Optimization :
  • Use fluorescent probes (e.g., ANS for hydrophobic pockets) to detect displacement without compound autofluorescence.
  • Include controls with structurally similar but inert analogs to identify nonspecific binding .
  • Interference Mitigation : Pre-incubate with cytochrome P450 enzymes to assess metabolic interference.

Theoretical and Methodological Frameworks

  • Guiding Principle : Anchor studies in chemical reactivity theories (e.g., frontier molecular orbital theory for reaction mechanisms) or pharmacological models (e.g., lock-and-key vs. induced fit) .
  • Data Validation : Use principal component analysis (PCA) to resolve spectral or chromatographic data contradictions .

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